3-[(dimethylamino)methyl]benzene-1-sulfonamide 3-[(dimethylamino)methyl]benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1099632-79-7
VCID: VC11526352
InChI:
SMILES:
Molecular Formula: C9H14N2O2S
Molecular Weight: 214.3

3-[(dimethylamino)methyl]benzene-1-sulfonamide

CAS No.: 1099632-79-7

Cat. No.: VC11526352

Molecular Formula: C9H14N2O2S

Molecular Weight: 214.3

Purity: 95

* For research use only. Not for human or veterinary use.

3-[(dimethylamino)methyl]benzene-1-sulfonamide - 1099632-79-7

Specification

CAS No. 1099632-79-7
Molecular Formula C9H14N2O2S
Molecular Weight 214.3

Introduction

Chemical Identity and Structural Properties

The molecular formula of 3-[(dimethylamino)methyl]benzene-1-sulfonamide is C₉H₁₄N₂O₂S, derived from its benzene core (C₆H₆) modified by a sulfonamide group (-SO₂NH₂) and a dimethylaminomethyl substituent (-CH₂N(CH₃)₂). The IUPAC name, 3-[(dimethylamino)methyl]benzenesulfonamide, reflects these substituents’ positions. The compound’s molecular weight is approximately 214.29 g/mol, calculated from the atomic masses of its constituent elements .

Key structural features include:

  • Sulfonamide group: A sulfonyl group (-SO₂-) bonded to an amine (-NH₂), enabling hydrogen bonding and interactions with biological targets.

  • Dimethylaminomethyl group: A tertiary amine attached via a methylene bridge, contributing to the compound’s basicity and solubility profile.

The compound’s stereochemistry and electronic distribution are influenced by the electron-donating dimethylamino group and the electron-withdrawing sulfonamide moiety, creating a polarized aromatic system. This polarity may enhance its reactivity in synthetic applications and binding affinity in biological contexts.

Synthesis and Manufacturing Processes

General Synthetic Strategy

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines or the substitution of halides in aromatic systems. For 3-[(dimethylamino)methyl]benzene-1-sulfonamide, a plausible route involves:

  • Functionalization of benzene: Introduction of the sulfonamide group via sulfonation of benzene derivatives.

  • Mannich reaction: Incorporation of the dimethylaminomethyl group through a three-component reaction involving an amine, formaldehyde, and a benzene derivative .

Patent-Derived Methodology

A patent detailing the synthesis of N-(3-chloro-quinoxalin-2-yl)-sulfonamides (WO2012052420A1) provides relevant insights . Although the patent focuses on quinoxaline derivatives, its methodology can be extrapolated to benzene sulfonamides:

  • Reaction conditions:

    • Base: Alkali metal hydroxides (e.g., LiOH, NaOH) improve reaction efficiency and purity compared to carbonates.

    • Solvent: Polar aprotic solvents such as dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO) facilitate nucleophilic substitution.

    • Temperature: Reactions proceed at 20–150°C, with lower temperatures favoring selectivity.

ParameterTypical ValueImpact on Synthesis
BaseLiOH (1.9 eq.)Enhances yield and purity
SolventDMAImproves reactant solubility
Temperature50°CBalances speed and selectivity
  • Purification: Crude products are isolated via acid precipitation (e.g., HCl) and washed with solvents like methyl tert-butyl ether (MTBE) .

Biological Activity and Mechanisms

Hypothesized Targets

  • Bacterial strains: Gram-positive pathogens (e.g., Staphylococcus aureus) and Gram-negative species (e.g., Escherichia coli).

  • Fungal species: Potential activity against Candida albicans due to sulfonamide-mediated disruption of fungal metabolism.

Industrial and Pharmaceutical Applications

Medicinal Chemistry

Sulfonamide derivatives are pivotal in drug discovery, with applications in:

  • Antibiotics: Trimethoprim-sulfamethoxazole combinations.

  • Antifungals: Inhibition of ergosterol biosynthesis pathways.

  • Enzyme inhibitors: Targeting carbonic anhydrase in glaucoma treatment.

Material Science

The compound’s polar groups enable its use as:

  • Corrosion inhibitors: Adsorption onto metal surfaces via sulfonamide and amine interactions.

  • Polymer additives: Enhancing thermal stability in sulfonated polymers.

Comparison with Structural Analogs

The table below contrasts 3-[(dimethylamino)methyl]benzene-1-sulfonamide with related sulfonamides:

CompoundSubstituentsKey Differences
4-Aminobenzenesulfonamide-NH₂ at position 4Reduced steric hindrance
N-Methylbenzenesulfonamide-CH₃ at sulfonamide nitrogenAltered pharmacokinetics
3-Nitrobenzenesulfonamide-NO₂ at position 3Increased electron withdrawal

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator